Product packaging for 3-Nitro-2-phenylthiophene(Cat. No.:CAS No. 18150-94-2)

3-Nitro-2-phenylthiophene

Cat. No.: B183099
CAS No.: 18150-94-2
M. Wt: 205.23 g/mol
InChI Key: MOMYURHNCLKYIA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical and Biological Research

Heterocyclic compounds are a vast and diverse family of organic molecules that are fundamental to numerous scientific disciplines. ijnrd.orgderpharmachemica.com These compounds are cyclic molecules containing at least one atom other than carbon, known as a heteroatom, within their ring structure. britannica.comopenaccessjournals.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. derpharmachemica.combritannica.com The presence of these heteroatoms imparts distinct physical and chemical properties compared to their all-carbon counterparts, making them crucial in biochemistry and medicinal chemistry. britannica.com

A significant portion of known organic compounds are heterocyclic, and their numbers continue to grow due to extensive research into their synthesis and utility. ijnrd.org They form the core structures of many essential biological molecules, including DNA, RNA, hemoglobin, and vitamins. derpharmachemica.comiipseries.org Consequently, heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comiipseries.org It is estimated that a large percentage of FDA-approved drugs contain a heterocyclic ring, highlighting their importance in modern medicine for treating a wide spectrum of diseases. ijnrd.orgijsrtjournal.com Their applications range from anticancer and antimicrobial agents to anti-inflammatory and anticonvulsant drugs. ijnrd.orgscispace.com

Among the various heterocyclic systems, thiophene (B33073) (C₄H₄S) holds a prominent position. wikipedia.orgderpharmachemica.com It is a five-membered aromatic ring containing a single sulfur atom. wikipedia.orgderpharmachemica.com Discovered as a contaminant in benzene (B151609) from coal tar, thiophene exhibits many chemical properties similar to benzene. derpharmachemica.com The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov

The structural similarity of the thiophene ring to a phenyl ring allows it to act as a bioisostere, where it can replace a benzene ring in a biologically active molecule often without a loss of activity, and sometimes with improved properties. wikipedia.orgnih.gov This strategy has been successfully employed in the development of various drugs. wikipedia.org Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. nih.govresearchgate.netnih.gov Beyond pharmaceuticals, thiophenes are crucial building blocks in materials science, particularly for the development of conducting polymers (like polythiophene), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netwiley.comcmu.edu

The sulfur atom in heterocycles like thiophene plays a critical role in defining their structure and reactivity. nih.gov As a heteroatom, sulfur introduces unique electronic and chemical characteristics to the ring system. nih.govbookpi.org In thiophene, one of the lone pairs of electrons on the sulfur atom participates in the π-electron system, contributing to the ring's aromaticity. nih.gov This aromatic stabilization is a key feature of thiophene chemistry. nih.gov

Thiophene as a Core Heterocyclic Structure

Overview of Nitro-Substituted Thiophenes in Organic Synthesis and Medicinal Chemistry

Nitrothiophenes are thiophene derivatives that contain one or more nitro (–NO₂) groups. These compounds are important intermediates in organic synthesis and have applications in medicinal chemistry. acs.orgresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, facilitating certain types of chemical reactions. scribd.com

Several methods have been developed for the synthesis of nitrothiophenes. nih.govresearchgate.net For example, 3-nitro-2-substituted thiophenes can be synthesized through a tandem Michael-intramolecular Henry reaction, followed by dehydration and aromatization. scribd.comnih.gov Another common method is the Suzuki-Miyaura cross-coupling reaction. vu.lt

In medicinal chemistry, the nitro group on a thiophene ring can serve multiple purposes. Nitrothiophenes themselves have been investigated as chemotherapeutic agents. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group (–NH₂), providing a chemical handle for the synthesis of a wide variety of other thiophene-containing derivatives and more complex heterocyclic systems. researchgate.netvu.lt This versatility makes nitrothiophenes valuable building blocks in the discovery of new drug candidates. scribd.comnih.gov

The Compound in Focus: 3-Nitro-2-phenylthiophene

This specific derivative of thiophene features a nitro group at the 3-position and a phenyl group at the 2-position of the thiophene ring.

Synthesis

Several synthetic routes to this compound have been established.

Suzuki-Miyaura Cross-Coupling: An improved synthesis involves the Suzuki-Miyaura cross-coupling reaction between 2-bromo-3-nitrothiophene (B183354) and phenylboronic acid. vu.lt

Tandem Reaction: A method involving a tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol (B140307) and trans-β-nitrostyrene forms a tetrahydrothiophene (B86538) intermediate. This intermediate is then dehydrated and aromatized using microwave irradiation on acidic alumina (B75360) to yield this compound. scribd.com

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 18150-94-2
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.24 g/mol
Appearance Pale-yellow to Yellow-brown Solid
InChI Key MOMYURHNCLKYIA-UHFFFAOYSA-N
Storage Temperature 2-8 °C

Data sourced from Sigma-Aldrich.

Applications in Research

This compound serves as a valuable precursor in the synthesis of more complex molecules for both medicinal and materials science research.

Medicinal Chemistry: The nitro group can be reduced to an amine (3-amino-2-phenylthiophene), which is a key intermediate for creating larger, biologically active structures. vu.lt For instance, the resulting amine can be converted into an azide (B81097) and subsequently used in cyclization reactions to form thieno-indole systems, which are of interest in drug discovery. vu.lt

Materials Science: Phenyl-substituted thiophenes are building blocks for π-conjugated polymers like poly(3-phenylthiophene). nih.gov These materials are investigated for their electronic properties and potential use in supercapacitors and other electronic devices due to the stability the phenyl group imparts to the conjugated system. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B183099 3-Nitro-2-phenylthiophene CAS No. 18150-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYURHNCLKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596537
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18150-94-2
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro 2 Phenylthiophene and Its Derivatives

Direct Nitration Approaches and Selectivity Challenges

The introduction of a nitro group onto the 2-phenylthiophene (B1362552) scaffold via electrophilic aromatic substitution is a direct, albeit challenging, method for synthesizing nitro-2-phenylthiophene isomers. The high reactivity of the thiophene (B33073) ring towards electrophiles often leads to a lack of selectivity and the formation of multiple products. stackexchange.comthieme-connect.de

Nitric Acid and Copper Nitrate (B79036) in Acetic Anhydride (B1165640)

The direct nitration of 2-phenylthiophene has been attempted using various nitrating agents, including concentrated nitric acid and copper (II) nitrate, typically in a solvent like acetic anhydride. sciforum.netresearchgate.net Acetic anhydride is often used with nitric acid for the nitration of reactive heterocycles like thiophene because it can mitigate the violent, autocatalytic reactions that can occur with strong acid mixtures and remove complications from nitrosation. stackexchange.comorgsyn.org Copper nitrate provides a milder alternative to strong acid protocols. stackexchange.comoup.com

When 2-phenylthiophene is treated with nitric acid in acetic anhydride, a mixture of mononitrated isomers is produced. sciforum.netresearchgate.net Similarly, employing copper nitrate in acetic anhydride also results in the formation of several nitrated products. sciforum.netresearchgate.net

Issues with Mononitration Selectivity and Dinitration

A significant drawback of the direct nitration of 2-phenylthiophene is the poor control over the position of nitration (regioselectivity). The reaction does not selectively produce 3-nitro-2-phenylthiophene. Instead, when nitric acid is used, a mixture of 2-nitro-5-phenylthiophene and this compound is obtained. sciforum.netresearchgate.net

The situation becomes more complex when copper nitrate is the nitrating agent. This method yields a mixture of at least four products: this compound, 2-nitro-5-phenylthiophene, 3,5-dinitro-2-phenylthiophene, and 2-nitro-5-(2-nitrophenyl)thiophene. sciforum.netresearchgate.net The formation of dinitrated and other polysubstituted products highlights the difficulty in controlling the extent of the reaction and achieving selective mononitration. sciforum.net

Nitrating AgentSubstrateProductsReference
Nitric Acid / Acetic Anhydride2-PhenylthiopheneThis compound, 2-Nitro-5-phenylthiophene sciforum.net, researchgate.net
Copper Nitrate / Acetic Anhydride2-PhenylthiopheneThis compound, 2-Nitro-5-phenylthiophene, 3,5-Dinitro-2-phenylthiophene, 2-Nitro-5-(2-nitrophenyl)thiophene sciforum.net, researchgate.net

Cross-Coupling Reactions for Thiophene Functionalization

To overcome the selectivity issues inherent in direct nitration, palladium-catalyzed cross-coupling reactions have emerged as a powerful and highly regioselective alternative for constructing the this compound framework. vu.ltresearchgate.net

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully applied to the synthesis of this compound. vu.ltbeilstein-journals.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. beilstein-journals.orgnih.govrsc.org

The synthesis of this compound via the Suzuki-Miyaura reaction is achieved by coupling a halogenated 3-nitrothiophene (B186523) with phenylboronic acid. Specifically, 2-bromo-3-nitrothiophene (B183354) serves as the electrophilic partner, providing the nitro-substituted thiophene core. vu.lt Phenylboronic acid acts as the nucleophilic partner, introducing the phenyl group at the 2-position of the thiophene ring. vu.ltnih.gov This strategy ensures that the phenyl and nitro groups are positioned with complete regiocontrol, a significant advantage over direct nitration methods. vu.lt

The success of the Suzuki-Miyaura coupling heavily relies on the careful optimization of reaction parameters, including the choice of palladium catalyst, base, and solvent. researchgate.netnih.govnih.gov Research has focused on improving the yield of this compound by fine-tuning these components. vu.lt

An optimized procedure involves the use of palladium(II) acetate (B1210297) as the catalyst precursor, tricyclohexylphosphine (B42057) as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in dioxane as the solvent, resulting in a 61% yield after 4 hours. vu.lt The choice of base is critical; strong bases like potassium phosphate are often effective. vu.ltnih.gov The solvent also plays a key role, with ethereal solvents like dioxane or THF often providing good results. researchgate.net For a similar coupling of 3-bromo-2-nitrothiophene (B186782) with a substituted phenylboronic acid, a combination of tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a toluene/ethanol solvent system yielded the desired product in 91% yield. nih.gov

The optimization process often involves screening various combinations of these factors to maximize product yield and reaction efficiency. researchgate.net

CatalystBaseSolventYield (%)Reference
Pd(OAc)₂ / P(C₆H₁₁)₃K₃PO₄Dioxane61 vu.lt
Pd(PPh₃)₄K₂CO₃Toluene / Ethanol91* nih.gov
Pd(PPh₃)₄Na₂CO₃Dioxane59 researchgate.net
Pd(dba)₂Na₂CO₃Dioxane<5 researchgate.net
Pd(OAc)₂Na₂CO₃DioxaneTrace** researchgate.net

*Yield for the analogous product 2-nitro-3-(4-chlorophenyl)thiophene. **Yields from a model optimization study, not for the specific synthesis of this compound.

Starting Materials (e.g., 2-bromo-3-nitrothiophene, phenylboronic acid)

Sonogashira Cross-Coupling Reaction with 2-bromo-3-nitrothiophene

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing precursors to this compound derivatives, the Sonogashira coupling of 2-bromo-3-nitrothiophene with terminal alkynes has been utilized. vu.ltthieme-connect.com For instance, the reaction of 2-bromo-3-nitrothiophene with various terminal alkynes can be carried out to produce 2-alkynyl-3-nitrothiophenes. thieme-connect.com These intermediates can then be further manipulated to generate a range of substituted thieno[2,3-c]isoxazole heterocyclic compounds. vu.lt The reaction is generally performed in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst such as copper(I) iodide, with an amine like triethylamine (B128534) serving as the base. walisongo.ac.idrsc.org The mild reaction conditions, often at room temperature, make this method suitable for the synthesis of complex molecules. wikipedia.org

While the Sonogashira reaction is a staple in organic synthesis, a related palladium-catalyzed method, the Suzuki-Miyaura cross-coupling, has also been optimized for the synthesis of this compound itself. vu.lt This reaction involves the coupling of 2-bromo-3-nitrothiophene with phenylboronic acid. vu.lt

Novel and Facile Synthetic Routes to 3-Nitro-2-substituted Thiophenes

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 3-nitro-2-substituted thiophenes. scribd.comnih.gov These novel routes often involve tandem reactions that allow for the construction of the thiophene ring in a single step from simple starting materials. unife.itresearchgate.net

A noteworthy approach involves a tandem Michael-intramolecular Henry (nitroaldol) reaction. scribd.comnih.govresearchgate.net This strategy provides a regioselective route to 3-nitro-2-substituted thiophenes, avoiding the need for protecting groups that are often required in traditional electrophilic aromatic substitution methods. scribd.com

This tandem reaction utilizes commercially available 1,4-dithiane-2,5-diol (B140307), which serves as a synthon for 2-mercaptoacetaldehyde, and various nitroalkenes. scribd.comnih.govsigmaaldrich.com The reaction is typically catalyzed by a base, such as triethylamine. nih.govresearchgate.net The use of 1,4-dithiane-2,5-diol as a starting material is advantageous due to its stability and commercial availability. unife.itsigmaaldrich.com This method has been shown to be applicable to a wide range of trans-β-nitroalkenes, leading to good to excellent yields of the corresponding tetrahydrothiophene (B86538) derivatives. unife.it

The reaction proceeds through the in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol. unife.it This is followed by a Michael addition of the thiol to the nitroalkene, and a subsequent intramolecular Henry reaction (nitroaldol condensation) to form a polysubstituted tetrahydrothiophene intermediate as a mixture of diastereomers. scribd.comunife.itlincoln.ac.uk These tetrahydrothiophene derivatives are key intermediates on the path to the final aromatic thiophene products. unife.itresearchgate.net The formation of these intermediates has been well-documented in the synthesis of various substituted tetrahydrothiophenes. nih.govacs.org

The final step in this novel synthetic sequence is the conversion of the tetrahydrothiophene intermediates into the desired 3-nitro-2-substituted thiophenes. This is achieved through a dehydration and subsequent aromatization reaction. scribd.comunife.it

A particularly efficient method for this transformation involves microwave irradiation of the tetrahydrothiophene intermediate under solvent-free conditions. scribd.comnih.govresearchgate.net The reaction is carried out on a solid support, typically acidic alumina (B75360), in the presence of an oxidizing agent such as chloranil. scribd.comnih.govresearchgate.net This microwave-assisted approach is rapid and often leads to clean product formation, which in many cases eliminates the need for purification by chromatography. scribd.com The use of microwave irradiation in organic synthesis is known to accelerate reaction rates and improve yields, offering a greener alternative to conventional heating methods. rsc.orgorganic-chemistry.org

Research Findings on Synthetic Yields

The following table summarizes the yields obtained for the synthesis of various 3-nitro-2-substituted thiophenes using the tandem Michael-intramolecular Henry reaction followed by microwave-assisted dehydration and aromatization.

Substituent (R)Yield of Tetrahydrothiophene Intermediate (%)Yield of 3-Nitro-2-substituted Thiophene (%)
Phenyl9285
4-Methylphenyl9082
4-Methoxyphenyl9588
4-Chlorophenyl8878
2-Naphthyl8575

Microwave-Assisted Dehydration and Aromatization

Advantages in Purity and Reaction Time

The synthesis of 3-nitro-2-substituted thiophenes, including the phenyl derivative, has been significantly advanced by methods that offer high purity and reduced reaction times. A notable approach involves a tandem Michael-intramolecular Henry reaction. scribd.comnih.gov This method utilizes commercially available 1,4-dithiane-2,5-diol and a nitroalkene, such as trans-β-nitrostyrene, to form a tetrahydrothiophene intermediate. scribd.com

Synthesis of 3-Amino-2-phenylthiophene and its Derivatives

The amino derivatives of 2-phenylthiophene are crucial intermediates for building more complex heterocyclic structures. Their synthesis typically begins with the corresponding nitrothiophene, followed by reduction and subsequent cyclization or other functionalization reactions.

Reduction of Nitro Group (e.g., Sodium Dithionite)

The conversion of this compound to 3-amino-2-phenylthiophene is effectively achieved through the reduction of the nitro group. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used, inexpensive, and safe reagent for this transformation. vu.ltorganic-chemistry.org In a documented procedure, the reduction of this compound was carried out using sodium dithionite in the presence of sodium carbonate in a methanol (B129727) and water solvent mixture. vu.lt Sodium dithionite is well-established for the reduction of aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgresearchgate.netstackexchange.com The reaction often proceeds with high efficiency and is compatible with various functional groups. nih.gov

Alternative methods for the reduction of related nitrothiophenes have also been explored. For instance, the reduction of 2-nitro-3-(4-chlorophenyl)thiophene was successfully performed using catalytic hydrogenation with palladium on carbon (Pd/C). jst.go.jp This method was noted to be milder than a Bechamp reduction (iron in acidic conditions), which in some cases can lead to complex reaction mixtures and instability of the resulting aminothiophene. jst.go.jp

Method Reducing Agent Substrate Notes Reference(s)
Dithionite ReductionSodium Dithionite, Sodium CarbonateThis compoundPerformed in a methanol/water mixture. vu.lt
Catalytic Hydrogenation5% Pd/C, H₂2-Nitro-3-(4-chlorophenyl)thiopheneMilder conditions compared to Bechamp reduction. jst.go.jp

Cyclization Reactions for Fused Heterocycles (e.g., Thieno[3,2-b]indole)

The 3-amino-2-phenylthiophene synthesized via nitro group reduction serves as a key precursor for constructing fused heterocyclic systems like thieno[3,2-b]indoles. One synthetic pathway involves converting the amine into an azide (B81097). vu.lt Following a standard Sandmeyer reaction procedure, 3-amino-2-phenylthiophene can be transformed into 3-azido-2-phenylthiophene. vu.lt

Subsequent thermal cyclization of the azide in a high-boiling solvent such as decaline (B1670448) leads to the formation of the target fused heterocycle, 4H-thieno[3,2-b]indole. vu.lt However, this reaction can be accompanied by the formation of a dimerization product, which may complicate the isolation of the desired compound. vu.lt The synthesis of thienoindoles is of significant interest, and various strategies, including Cadogan reductive cyclization and Suzuki-Miyaura coupling followed by C-N coupling reactions, have been developed to access these scaffolds. nih.govsemanticscholar.orgmdpi.com

Gewald Aminothiophene Synthesis and Related Approaches

The Gewald reaction is a powerful and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes from simple starting materials. derpharmachemica.comtubitak.gov.tr The reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a basic catalyst. clockss.orgijpcbs.com

This methodology has been adapted to produce a wide array of 2-aminothiophene derivatives. For instance, a stepwise Gewald reaction has been employed to efficiently synthesize 4-aryl-3-cyano-2-aminothiophenes. tubitak.gov.tr This approach begins with the Knoevenagel condensation of an aryl methyl ketone with malononitrile, followed by bromination and subsequent cyclization with sodium hydrosulfide (B80085) (NaSH) to yield the desired aminothiophene in high yields (74-85%). tubitak.gov.tr

Microwave-assisted Gewald reactions have also been developed, offering the benefits of significantly reduced reaction times (often around 30 minutes) and high yields (ranging from 57-95%) for a variety of 2-aminothiophene derivatives. clockss.org These efficient methods provide access to a library of aminothiophene building blocks that are structurally related to 3-amino-2-phenylthiophene and are valuable for further synthetic applications. clockss.orgacs.org

Starting Materials Product Yield Method Reference(s)
Aryl methyl ketones, Malononitrile, NaSH4-Aryl-3-cyano-2-aminothiophenes74-85%Stepwise Gewald Reaction tubitak.gov.tr
Butyraldehyde, Methyl cyanoacetate, Sulfur2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester95%Microwave-Assisted Gewald clockss.org
Phenylacetonitrile, O-Ethyl thioformate, 2-Chloroacetonitrile3-Amino-2-cyano-4-phenylthiophene-One-Pot Thiophene Synthesis acs.org

Advanced Reaction Mechanisms and Selectivity Studies

Mechanistic Investigations of Thiophene (B33073) Derivatization

The functionalization and derivatization of the thiophene core are central to the synthesis and application of compounds like 3-Nitro-2-phenylthiophene. Understanding the underlying reaction mechanisms is crucial for controlling reactivity and achieving desired molecular architectures.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems, including thiophene. The mechanism involves an initial attack of the aromatic π-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iq Subsequent deprotonation restores the ring's aromaticity, resulting in the substituted product. uomustansiriyah.edu.iq

In the context of 2-phenylthiophene (B1362552), direct nitration serves as a key example of EAS. The reaction with concentrated nitric acid (HNO₃) in acetic anhydride (B1165640) can lead to the formation of this compound. sciforum.net The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid. libretexts.org However, the nitration of 2-phenylthiophene is not always selective, and a mixture of isomers, including 2-nitro-5-phenylthiophene and this compound, can be obtained. sciforum.net The presence of substituents on the thiophene ring significantly influences the regioselectivity of the substitution. For instance, in related structures, an activating group like an amino group can direct electrophiles to specific positions, while a deactivating group like the nitro group itself makes further electrophilic substitution more difficult. mdpi.com

The general mechanism for the nitration of the thiophene ring is depicted below:

Generation of Electrophile: Nitric acid is protonated by a stronger acid (like sulfuric acid), followed by the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺). libretexts.org

Nucleophilic Attack: The π-electrons of the thiophene ring attack the nitronium ion, breaking the aromaticity and forming the σ-complex. The positive charge is delocalized across the ring system.

Deprotonation: A weak base removes a proton from the carbon atom bearing the nitro group, restoring the aromatic π-system and yielding the final nitrothiophene product. uomustansiriyah.edu.iq

The aldehyde group (-CHO) is a versatile functional group that, when attached to a phenylthiophene core, significantly influences the molecule's reactivity and serves as a handle for further synthetic transformations. ontosight.aiontosight.ai Its presence allows for a wide range of chemical reactions, making aldehyde-substituted phenylthiophenes valuable intermediates. ontosight.ai

The aldehyde group is reactive and can participate in several key transformations:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: Using reducing agents like sodium borohydride, the aldehyde can be reduced to a primary alcohol (hydroxymethyl group). smolecule.com

Condensation Reactions: The aldehyde can react with various nucleophiles in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. ontosight.ai

Decarbonylation: Under specific conditions, the formyl group can be removed entirely. For example, the treatment of 5-phenylthiophene-2-carbaldehyde (B91291) with bromine in a chloroform/water mixture at room temperature can result in decarbonylative dibromination, where the aldehyde is removed and the ring is brominated. bg.ac.rs The mechanism is believed to involve the liberation of formic acid. bg.ac.rs

Amination: Aromatic heterocyclic aldehydes, such as thiophene-2-carbaldehyde, can be converted into amides by reacting with hydroxylamines. acs.org

This reactivity makes thiophene aldehydes, such as 2-phenylthiophene-3-carbaldehyde, useful building blocks for creating more complex molecules with specific properties. ontosight.ai

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds like this compound. vu.ltrsc.org An improved synthesis of this compound utilizes the Suzuki-Miyaura reaction between 2-bromo-3-nitrothiophene (B183354) and phenylboronic acid. vu.lt

The reaction is catalyzed by a palladium(0) complex and requires a base. The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, 2-bromo-3-nitrothiophene), inserting itself into the carbon-bromine bond. This forms a new organopalladium(II) complex. The reactivity of the halide component typically follows the trend I > OTf > Br >> Cl. rsc.org Electron-withdrawing groups on the aryl halide can activate it for this step. rsc.org

Transmetalation: The organopalladium(II) complex then reacts with the organoboron compound (phenylboronic acid), which is activated by the base. The organic group from the boron reagent (the phenyl group) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. rsc.org

Reductive Elimination: The two organic groups on the palladium center (the nitrophenylthienyl and phenyl groups) couple and are eliminated from the catalyst, forming the final product (this compound) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The table below summarizes the key components and their roles in the Suzuki-Miyaura synthesis of this compound.

ComponentExampleRole in ReactionReference
Aryl Halide2-Bromo-3-nitrothiopheneProvides the nitrophenylthiophene backbone; undergoes oxidative addition with the Pd(0) catalyst. vu.lt
Organoboron ReagentPhenylboronic acidSource of the phenyl group that is transferred to the palladium catalyst during transmetalation. vu.lt
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, etc.Facilitates the coupling by cycling between Pd(0) and Pd(II) oxidation states. rsc.org
BaseNa₂CO₃, K₂CO₃, NaOH, etc.Activates the boronic acid for the transmetalation step. rsc.org
SolventToluene, Tetrahydrofuran (THF), Dimethoxyethane (DME)Provides the medium for the reaction to occur. rsc.org

Role of Aldehyde Group in Reactivity and Functionalization

Regioselectivity in Cycloaddition Reactions Involving Nitroalkenes

Cycloaddition reactions are powerful tools for constructing cyclic compounds. In reactions involving nitro-functionalized molecules, controlling the regioselectivity—the specific orientation in which the reactants combine—is a key challenge.

The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). numberanalytics.comijpcbs.com Nitrile N-oxides are a class of 1,3-dipoles that are highly effective in these reactions for synthesizing five-membered heterocycles like isoxazolines and isoxazoles. ijpcbs.comnih.gov

When nitrile N-oxides react with alkenes, the resulting product is a 2-isoxazoline. nih.gov The presence of a nitro group on the nitrile N-oxide, as in nitro-substituted formonitrile N-oxide, introduces unique electronic properties and provides a handle for further functionalization of the product. nih.gov Computational studies on the reaction between nitro-substituted formonitrile N-oxide and various electron-rich alkenes show that these processes are polar, one-step reactions that proceed with high regioselectivity. nih.gov The reaction is generally irreversible and kinetically controlled. mdpi.com

The general scheme for this reaction is as follows:

Reactants: A nitrile N-oxide (the 1,3-dipole) and an alkene (the dipolarophile).

Transition State: The reactants approach each other in a specific orientation, and new bonds begin to form between the termini of the dipole and the carbons of the alkene's double bond.

Product: A five-membered heterocyclic ring (a 2-isoxazoline) is formed. nih.gov

These cycloadditions are valuable for creating complex molecular scaffolds, and the nitro group in the resulting heterocycle can be used for further chemical modifications. nih.gov

The regiochemical outcome of [3+2] cycloaddition reactions is dictated by a combination of steric and electronic factors. numberanalytics.com The interplay between these factors determines which of the possible regioisomers is formed preferentially.

Electronic Factors: The regioselectivity of polar cycloadditions is often governed by the electronic interactions between the reactants. mdpi.com According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one that results from the orientation maximizing the orbital overlap between the largest lobes of the interacting FMOs. In many cases, this translates to the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.comcore.ac.uk For example, in the reaction between arylnitrones and trans-substituted nitroethenes, the regioselectivity is determined by the nucleophilic attack of the oxygen atom from the nitrone on the electron-deficient β-carbon of the nitroalkene. growingscience.com

Steric Factors: Steric hindrance between bulky substituents on the reactants can override electronic preferences. numberanalytics.com If the electronically favored transition state leads to significant steric repulsion, an alternative, less-hindered pathway may become dominant. A notable example is the [3+2] cycloaddition between nitro-substituted formonitrile N-oxide and electron-rich alkenes. While analysis of local electronic properties predicts one regioisomer, kinetic studies and computational calculations show that the formation of the other isomer (5-substituted 3-nitro-2-isoxazolines) is preferred. nih.govsemanticscholar.org This outcome demonstrates that the regioselectivity is ultimately controlled by steric effects, which favor the transition state with less crowding. nih.gov

The table below summarizes the influence of these factors on regioselectivity.

FactorDescriptionInfluence on RegioselectivityReference
Electronic Effects Interactions between the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. Involves matching the most nucleophilic and electrophilic centers.Often the primary determinant in polar reactions, favoring the transition state with the strongest orbital interaction. mdpi.comcore.ac.uk
Steric Effects Repulsive interactions between bulky substituents on the reacting molecules in the transition state.Can override electronic preferences, favoring the formation of the less sterically hindered product. numberanalytics.comnih.gov

Nitrile N-Oxide [3+2] Cycloaddition

Mechanism of 3-Alkylamino-5-arylthiophenes Formation

The synthesis of 3-alkylamino-5-arylthiophenes from thioaroylketene S,N-acetals and active methylene (B1212753) compounds is a facile and convenient method that proceeds in the presence of mercury(II) acetate (B1210297). acs.orgnih.gov This reaction accommodates a wide range of active methylene compounds, leading to a diverse array of substituents at the C-2 position of the thiophene ring. acs.orgnih.gov

The reaction is initiated by the interaction of the thioaroylketene S,N-acetal with mercury(II) acetate in a solvent such as dichloromethane (B109758) at room temperature. acs.orgtandfonline.com This interaction is proposed to form a complex where the mercury(II) acetate coordinates to the thione sulfur atom. tandfonline.com This coordination enhances the electrophilicity of the imino carbon, making it highly susceptible to nucleophilic attack. tandfonline.com

The active methylene compound, which exists in equilibrium with its enol or enolate form, then acts as the nucleophile. The enolic carbon attacks the electron-deficient imino carbon of the activated thioaroylketene S,N-acetal complex. tandfonline.com This nucleophilic addition is a crucial step in the formation of the carbon-carbon bond that will ultimately become the C2-C3 bond of the thiophene ring. A variety of active methylene compounds have been successfully employed in this reaction, including β-keto esters, nitromethane, cyanoacetic acid, and p-toluenesulfonylacetone, among others. acs.orgnih.gov The specific active methylene compound used determines the substituent that will be introduced at the C-2 position of the final thiophene product. acs.org

Table 1: Examples of Active Methylene Compounds and Resulting Thiophene Products acs.org

Starting Thioaroylketene S,N-acetal Active Methylene Compound Resulting 2-Substituted-3-alkylamino-5-arylthiophene
3-Methylamino-3-methylthio-1-phenylthioxopropene Cyanoacetic acid 3-Methylamino-5-phenylthiophene-2-carbonitrile
3-Methylamino-3-methylthio-1-phenylthioxopropene Nitromethane 3-Methylamino-2-nitro-5-phenylthiophene
3-Methylamino-3-methylthio-1-phenylthioxopropene Ethyl nitroacetate Ethyl 3-methylamino-2-nitro-5-phenylthiophene-?-carboxylate
3-Methylamino-3-methylthio-1-(p-tolyl)thioxopropene Cyanoacetic acid 3-Methylamino-5-(p-tolyl)thiophene-2-carbonitrile

Following the initial nucleophilic attack, the reaction proceeds through a series of intermediates to form the final thiophene ring. The initial adduct, formed from the reaction of the enol with the activated thioaroylketene S,N-acetal, undergoes the loss of a methanethiol (B179389) molecule to generate a key intermediate. tandfonline.com This intermediate possesses an enamino group and a dicarbonyl functionality. tandfonline.com

The critical cyclization step involves an intramolecular nucleophilic attack of the enolic carbon onto the sulfur atom of the original thioaroyl group. tandfonline.com This ring-closing step is accompanied by the formation of mercury(0) and acetic acid. tandfonline.com The resulting cyclic intermediate then undergoes hydrolysis to yield the final 3-alkylamino-5-arylthiophene product. tandfonline.com The isolation of an intermediate in the reaction with ethyl methanesulfonylacetate and its subsequent conversion to the thiophene product provides strong evidence for this proposed mechanism. tandfonline.com This pathway highlights the dual role of the thioaroylketene S,N-acetal as both an electrophile at the imino carbon and a precursor to the sulfur atom of the thiophene ring.

Computational and Theoretical Investigations of 3 Nitro 2 Phenylthiophene Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the molecular properties of various compounds, including thiophene (B33073) derivatives. researchgate.net DFT methods, particularly those employing hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for medium to large-sized molecules. researchgate.netnih.gov These calculations are instrumental in predicting geometries, electronic characteristics, and spectroscopic data. researchgate.net

Optimized Geometries and Molecular Structures

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.comarxiv.org For analogues like 3-(4-nitrophenyl)thiophene (B13175914) (NPT), quantum chemistry calculations have been performed to compute optimized geometries. researchgate.net These calculations often utilize basis sets such as 6-31G(d) and 6-311++G(d,p) to achieve reliable structural parameters. researchgate.net

In a study of three 3-phenylthiophene (B186537) derivatives, the optimized geometries were obtained at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels of theory. researchgate.net The results provided detailed bond lengths and bond angles. For instance, in 3-(4-nitrophenyl)thiophene, the bond length of C9-N was calculated to be 1.467 Å with the 6-31G(d) basis set and 1.474 Å with the 6-311++G(d,p) basis set. researchgate.net Similarly, the bond angles such as C8-C9-N were determined to be approximately 119.2°. researchgate.net Such data is critical for understanding the spatial arrangement and steric interactions within the molecule.

Table 1: Selected Optimized Geometrical Parameters of 3-(4-nitrophenyl)thiophene (NPT) Data sourced from a study by Yuan Mei-Rong, et al. researchgate.net

ParameterB3LYP/6-31G(d)B3LYP/6-311++G(d,p)
Bond Lengths (Å)
S1-C21.7281.725
C2-C31.3781.376
C3-C41.4391.436
C4-C51.3641.362
C5-S11.7361.732
C3-C61.4751.474
C9-N1.4671.474
N-O11.2321.226
**Bond Angles (°) **
C8-C9-N119.20119.21
C10-C9-N119.21119.21
C9-N-O1117.72117.73

HOMO-LUMO Energy Levels and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.org

DFT calculations are widely used to determine these energy levels. For analogues of 3-nitro-2-phenylthiophene, such as 3-(4-nitrophenyl)thiophene, the HOMO and LUMO energies have been computed. researchgate.net These calculations reveal how different substituent groups influence the electronic structure. The introduction of electron-withdrawing groups, like the nitro group, can significantly affect the HOMO and LUMO energy levels and the corresponding energy gap. scielo.org.zaesisresearch.org

In a comparative study of 3-phenylthiophene derivatives, the HOMO-LUMO energy gap for 3-amino substituted thiophene-2-carboxamides was found to be higher than that of the corresponding methyl-substituted derivatives. nih.gov Specifically, the HOMO-LUMO energy gap for certain amino derivatives ranged from 3.11 to 3.83 eV. nih.gov This highlights the tunability of the electronic properties through chemical modification. The time-dependent DFT (TD-DFT) method is often employed to investigate the electronic excited state properties of these compounds. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a 3-phenylthiophene derivative Data is illustrative and based on findings for similar structures. physchemres.orgnih.gov

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.8
Energy Gap (ΔE) 3.7

Vibrational Frequencies and Spectroscopic Predictions (FT-IR, UV-Vis)

Theoretical calculations of vibrational frequencies are essential for the interpretation and assignment of experimental FT-IR and Raman spectra. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to compute the harmonic vibrational frequencies. nih.govresearchgate.net These calculated frequencies are often scaled to better match experimental values. nih.gov

For 3-(4-nitrophenyl)thiophene, the vibrational frequencies have been calculated, allowing for the assignment of specific vibrational modes. researchgate.net The characteristic vibrations of the nitro group, for instance, are expected in specific regions of the IR spectrum. Asymmetric and symmetric stretching vibrations of the NO₂ group in substituted nitrobenzenes typically appear in the ranges of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za

Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.nettandfonline.com These calculations provide information on the electronic transitions between molecular orbitals, which correspond to the absorption bands observed experimentally. researchgate.net

Table 3: Calculated Vibrational Frequencies for Nitro Group in a Phenylthiophene Analogue Data based on typical ranges for nitro compounds. scielo.org.zaesisresearch.org

Vibrational ModeCalculated Frequency (cm⁻¹)
NO₂ Asymmetric Stretch~1550
NO₂ Symmetric Stretch~1350
NO₂ In-plane Bending~840
NO₂ Out-of-plane Bending~700

NMR Parameter Calculations (¹H NMR, ¹³C NMR)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, provide valuable support for the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is commonly used for this purpose. nih.govmdpi.com

For derivatives of 3-phenylthiophene, ¹H and ¹³C NMR chemical shifts have been calculated using methods like B3LYP with basis sets such as 6-311++G(d,p) and 6-311++G(2d,2p). researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov These theoretical predictions can aid in the assignment of experimental NMR signals and confirm the proposed molecular structures. d-nb.inforsc.org

Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts for a Phenylthiophene Moiety Values are representative and based on general knowledge of thiophene derivatives.

Carbon AtomCalculated Chemical Shift (ppm)
C2 (Thiophene)~130
C3 (Thiophene)~125
C4 (Thiophene)~128
C5 (Thiophene)~126
C1' (Phenyl)~135

Torsional Potential and Conformational Analysis of Phenylthiophenes

The conformational flexibility of phenylthiophenes is primarily governed by the torsional or dihedral angle between the phenyl and thiophene rings. aip.org Understanding the torsional potential energy surface is crucial for identifying the most stable conformers and the energy barriers between them. researchgate.netdergipark.org.tr

DFT calculations are employed to explore the potential energy surface by systematically varying the torsional angle and optimizing the remaining geometrical parameters. aip.orgdergipark.org.tr For 3-(2-chlorophenyl)thiophene, a conformational analysis was performed by varying the dihedral angle from 0° (syn-planar) to 180° (anti-planar). aip.org Such studies often reveal the existence of multiple stable conformers with different energies. researchgate.net For example, in some phenylthiophenes, gauche structures have been identified as the most stable conformations. aip.org The energy differences between various conformers are typically in the range of a few kcal/mol. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. nih.gov For phenylthiophene derivatives, MD simulations can be used to explore the stability of different conformations and the dynamics of their interconversion. mdpi.com

In the context of drug design, MD simulations are used to study the stability of ligand-protein complexes. nih.govnih.gov For instance, phenylthiophene derivatives have been investigated as potential inhibitors of enzymes like SARS-CoV-2 PLpro. mdpi.com In such studies, the best docking poses of the molecules are subjected to MD simulations to assess the stability of the interactions with the protein's active site over a simulation time, often on the nanosecond scale. mdpi.com The root mean square deviation (RMSD) of the complex is a key parameter analyzed to evaluate its stability. nih.gov

In Silico ADMET Studies for Thiophene Derivatives

In the field of drug design, in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step. ijpsjournal.comresearchgate.net This computational screening allows researchers to evaluate the pharmacokinetic profiles of novel compounds early in the discovery process, ensuring that lead candidates possess favorable drug-like properties. ijpsjournal.com For thiophene derivatives, various studies have employed these methods to predict their viability as therapeutic agents.

Research has shown that many thiophene-based compounds are promising candidates for drug development due to their predicted ADMET properties. ijpsjournal.com For instance, computational analysis of novel thiophene-tethered lactam derivatives indicated they obey Lipinski's rule of five, a key guideline for drug-likeness. nih.gov These compounds were predicted to have excellent inhibitory action and a favorable bioavailability score of 0.65 with no toxicity, suggesting they are suitable for oral administration and can be effectively transported, diffused, and absorbed. nih.gov Similarly, in silico ADME-toxicology studies on certain 5-(3-substituted-thiophene)-pyrimidine derivatives found them to be non-toxic with good oral bioavailability. chimicatechnoacta.ru

ADMET predictions for a series of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives, which are structurally related to this compound, were conducted to assess their drug-like characteristics. researchgate.net The analysis focused on key parameters such as Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) penetration, with results indicating good absorption profiles for the synthesized compounds. researchgate.net

Table 1: Predicted ADMET Properties for 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol Derivatives researchgate.net
Compound DerivativePredicted Human Intestinal Absorption (HIA)Predicted Blood-Brain Barrier (BBB) Penetration LevelConfidence Ellipse Status
6aGood (>90%)HighWithin 99% Confidence Ellipse
6bGood (>90%)HighWithin 99% Confidence Ellipse
6cGood (>90%)HighWithin 99% Confidence Ellipse
6dGood (>90%)HighWithin 99% Confidence Ellipse
6eGood (>90%)HighWithin 99% Confidence Ellipse
6fGood (>90%)HighWithin 99% Confidence Ellipse

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and reactivity of thiophene derivatives. jocpr.comfrontiersin.org These methods provide insights into molecular stability, reaction pathways, and the influence of different functional groups on the molecule's properties. nih.gov Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) between them. jocpr.comchemijournal.com

The EHOMO is related to a molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. jocpr.com A smaller energy gap (ΔE = ELUMO - EHOMO) generally suggests higher chemical reactivity and lower kinetic stability. chemijournal.com These parameters have been used to correlate the structure of thiophene derivatives with their observed activities, such as anti-inflammatory effects and corrosion inhibition. jocpr.comnih.gov

A theoretical study of three 3-phenylthiophene derivatives, including a nitro-substituted analogue, was performed using DFT at the B3LYP/6-311++G(d,p) level to understand their electronic properties. nih.govresearchgate.net The calculations revealed how different substituent groups on the phenyl ring influence the electronic structure of the thiophene system. nih.gov For 3-(4-nitrophenyl)thiophene (NPT), the presence of the electron-withdrawing nitro group significantly affects its molecular orbital energies compared to derivatives with other functional groups. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for 3-Phenylthiophene Derivatives researchgate.net
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
3-(4-fluorophenyl)thiophene (FPT)-6.19-1.394.80
3-(4-nitrophenyl)thiophene (NPT)-6.81-2.734.08
3-(4-cyanophenyl)thiophene (CPT)-6.66-2.144.52

These theoretical investigations are crucial for understanding the fundamental molecular-level processes that govern the behavior of these compounds. jocpr.com By calculating parameters such as electronegativity, hardness, and the fraction of electrons transferred, researchers can predict how these molecules will interact with other substances, providing a rational basis for designing new materials and drugs. jocpr.comfrontiersin.org

Advanced Applications and Functional Studies of Thiophene Derivatives

Medicinal Chemistry and Biological Activity

The incorporation of a thiophene (B33073) ring into molecular scaffolds is a common strategy in drug discovery, owing to its bioisosteric similarity to a phenyl ring and its ability to enhance pharmacological profiles. The introduction of a nitro group and a phenyl group at the 3- and 2-positions of the thiophene ring, respectively, as in 3-Nitro-2-phenylthiophene , can significantly influence its electronic properties and biological interactions.

Anticancer Activity and Cytotoxicity

While direct studies on the anticancer activity of This compound are limited, research on analogous thiophene derivatives provides insights into its potential cytotoxic effects. The anticancer potential of thiophene compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells.

Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms. Some derivatives function by inducing apoptosis (programmed cell death) and disrupting the cell cycle progression in cancer cells. The specific mechanism often involves the inhibition of signaling pathways that are crucial for cancer cell survival and proliferation. For instance, certain thiophene derivatives have been found to induce apoptosis by activating caspase pathways.

The Bcl-2 family of proteins are key regulators of apoptosis, with antiapoptotic members like Bcl-2 itself being overexpressed in many cancers, contributing to drug resistance. Thiophene derivatives have been investigated as inhibitors of these antiapoptotic proteins. By binding to and inhibiting proteins like Bcl-2, these compounds can restore the natural apoptotic process in cancer cells. Although direct evidence for This compound is not available, its structural similarity to other thiophene-based Bcl-2 inhibitors suggests it could be a candidate for such activity.

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govunife.it These agents can bind to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. unife.it For example, a series of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes demonstrated significant antiproliferative activities by inhibiting tubulin polymerization. unife.it The potential of This compound to act as a tubulin polymerization inhibitor remains to be experimentally verified.

Inhibition of Antiapoptotic Bcl-2 Family Proteins

Antimicrobial Properties

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activities. The presence of electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial efficacy of these compounds. vulcanchem.com

Nitro-substituted thiophene derivatives have shown promising results against various bacterial and fungal strains. vulcanchem.com For example, certain nitro-substituted derivatives have demonstrated significant activity against Aspergillus fumigatus with low minimum inhibitory concentration (MIC) values. The antimicrobial mechanism of some thiophene derivatives is believed to involve the disruption of microbial cell membranes. Studies on zinc complexes of thiosemicarbazones containing a 3-nitro-phenyl moiety have indicated that the position of the nitro group can influence the antimicrobial activity against various pathogens, including MRSA and Candida albicans. rsc.org

Table 1: Reported Antimicrobial Activity of Related Thiophene Derivatives
Compound ClassMicroorganismActivity/ObservationReference
Nitro-substituted thiophene derivativesAspergillus fumigatusMIC value of 8 µg/mL
Fluoro-substituted thiophene analogStaphylococcus aureus, Escherichia coliMIC values of 8–16 μg/mL vulcanchem.com
Nitro-containing thiophenesMycobacterium tuberculosisDisruption of mycobacterial DNA synthesis vulcanchem.com
Zinc complexes with 3-nitro-phenyl moietyMRSA, Klebsiella pneumoniae, Salmonella typhimurium, C. albicansHigh antimicrobial activity rsc.org

Antidiabetic and Anti-inflammatory Properties

Research into the antidiabetic and anti-inflammatory properties of thiophene derivatives is an emerging field. While specific data for This compound is not available, related compounds have shown potential in these areas.

Some thiophene derivatives have been investigated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are targets for controlling post-prandial hyperglycemia in diabetes. researchgate.net Furthermore, nitro-containing compounds have been studied for their antiglycating properties, which could be beneficial in managing diabetic complications. nih.gov

In the context of inflammation, thiophene derivatives have been explored as potential anti-inflammatory agents. nih.govd-nb.infobohrium.com The anti-inflammatory properties of some of these compounds are thought to arise from the suppression of pro-inflammatory cytokines and enzymes. The structural features of thiophene derivatives, including the presence of specific substituents, play a crucial role in their anti-inflammatory activity. bohrium.com

Inhibition of Neuronal Nitric Oxide Synthase

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in neurotransmission. nih.gov Overproduction of NO by nNOS is implicated in various neurodegenerative pathologies and melanoma, making the development of selective nNOS inhibitors a significant therapeutic goal. nih.govacs.org Selective inhibition is crucial to avoid interfering with the endothelial (eNOS) and inducible (iNOS) isoforms, which could lead to undesirable side effects like increased blood pressure. acs.org

Thiophene derivatives, particularly those featuring a thiophene-2-carboximidamide (B1620697) moiety, have emerged as highly potent and selective nNOS inhibitors. nih.gov This structural motif mimics the guanidinium (B1211019) group of L-arginine, the natural substrate for NOS, allowing it to bind competitively to the enzyme's active site. A hybrid strategy combining the thiophene-2-carboximidamide head with aminopyridine structural features has yielded inhibitors with low nanomolar potency and excellent isoform selectivity. nih.govacs.org For instance, inhibitors designated as compounds 13 and 14 in research studies demonstrate a potent inhibitory constant (Kᵢ) of 5 nM for nNOS. nih.govacs.org These compounds exhibit high selectivity, favoring nNOS over eNOS by 440-fold and 540-fold, respectively, and over iNOS by 260-fold and 340-fold, respectively. nih.govacs.org Further modification, such as adding a small ethyl group to the basic nitrogen atom (compound 15 ), can decrease potency slightly but significantly enhance selectivity for nNOS over eNOS to 845-fold. acs.org

CompoundnNOS Kᵢ (nM)Selectivity (nNOS/eNOS)Selectivity (nNOS/iNOS)
Compound 135440-fold260-fold
Compound 145540-fold340-fold
Compound 15~50845-foldData not specified
(S)-9b14.71134-fold322-fold

Atypical Protein Kinase C (aPKC) Inhibition

Atypical protein kinase C (aPKC) isoforms, specifically PKCζ and PKCι, are crucial mediators in signaling pathways that control cellular processes like inflammation and vascular permeability. nih.govnih.gov These enzymes are implicated in the breakdown of the blood-retinal barrier (BRB) induced by factors like vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), making them attractive targets for treating conditions such as diabetic retinopathy. nih.govresearchgate.netnih.gov

A novel class of small-molecule aPKC inhibitors based on a 2-amino-4-phenyl-thiophene scaffold has been identified. researchgate.netnih.gov These compounds have been shown to be potent, specific, and non-competitive inhibitors that effectively prevent VEGF-induced endothelial permeability in both cell cultures and in vivo models. researchgate.netnih.gov Structure-activity relationship studies have refined this pharmacophore, leading to the development of efficacious inhibitors. nih.gov For example, specific 2-amino-3-carboxy-4-phenylthiophene derivatives have demonstrated low nanomolar efficacy in cellular assays measuring aPKC-dependent signaling. nih.gov The development of these inhibitors suggests that targeting aPKC could be an effective strategy to control edema induced by multiple vasoactive cytokines. nih.govnih.gov

Compound ClassTargetMechanism of ActionTherapeutic Potential
2-amino-4-phenyl-thiophene derivativesaPKC isoforms (PKCζ/ι)Non-competitive inhibitionPrevention of vascular permeability (e.g., in diabetic retinopathy) nih.govresearchgate.net
Thieno[2,3-d]pyrimidine derivativesaPKC isoformsATP-competitive inhibitionControl of cytokine-induced edema researchgate.netvulcanchem.com

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. nih.govresearchgate.netnih.gov For thiophene-based inhibitors, SAR studies have elucidated the key structural features required for high-affinity binding to their respective enzyme targets. nih.govnih.gov

For the inhibition of nNOS, SAR studies have confirmed that the thiophene-2-carboximidamide head is a critical structural element for anchoring the inhibitor to the active site. nih.govacs.org The binding affinity is further enhanced by the presence of an amino group in the linker connecting the two ends of the molecule. nih.govacs.org Additionally, small substituents, such as an ethyl group , attached to this linker can fine-tune the conformation of the inhibitor, leading to improved isoform selectivity. acs.org The use of chiral linkers derived from natural amino acids has also proven to be an effective strategy for enhancing selectivity. escholarship.org

In the context of aPKC inhibition, the 2-amino-3-carboxy-4-phenylthiophene backbone is the core pharmacophore. nih.gov SAR studies revealed that inhibitory activity is highly dependent on the substituents on the C-4 aryl moiety, with a specific requirement for electron-donating groups to confer potent activity. nih.gov This highlights the importance of the amino-phenyl-thiophene arrangement. The synthesis of 3-amino-2-phenylthiophene from This compound provides a key building block that aligns with this structural requirement, suggesting its potential utility in developing new aPKC inhibitors or related bioactive molecules. vu.lt

Molecular docking and X-ray crystallography provide atomic-level insights into how inhibitors interact with their target enzymes, guiding rational drug design. rsc.orgresearchgate.netnih.gov

For nNOS inhibitors, crystal structures reveal that the thiophene-2-carboximidamide head binds within the active site, forming crucial hydrogen bonds with the residue Glu592 . nih.govacs.org The newly introduced amino group in the linker is positioned to form electrostatic interactions with the heme propionates, which is a primary source of the gained binding affinity in potent inhibitors. nih.govacs.org

For aPKC, a crystal structure of the human PKCι kinase domain bound to a thieno[2,3-d]pyrimidine-based inhibitor (CRT0066854) has been resolved. researchgate.net This analysis shows that the inhibitor binds in the ATP-binding pocket and displaces a critical Asn-Phe-Asp (NFD) motif . researchgate.net This displacement and the inhibitor's ability to engage an acidic patch normally used by substrates form the basis for its potent and selective inhibition. researchgate.net Molecular docking studies of other thiophene derivatives against various cancer-related targets have also successfully predicted binding modes and corroborated experimental results. mdpi.comnih.govresearchgate.netmdpi.com

Enzyme TargetInhibitor ClassKey Binding Interactions
Neuronal Nitric Oxide Synthase (nNOS)Thiophene-2-carboximidamide derivativesH-bonds between the carboximidamide head and Glu592; electrostatic interactions between the linker's amino group and heme propionates. nih.govacs.org
Atypical Protein Kinase C (aPKC)Thieno[2,3-d]pyrimidine derivativesDisplacement of the Asn-Phe-Asp motif in the ATP-binding site; engagement of a substrate-binding acidic patch. researchgate.net
Identification of Key Structural Elements for Activity

Material Science Applications

Thiophene derivatives are cornerstone materials in organic electronics due to their excellent electronic and chemical properties. rsc.orgrsc.org The π-conjugated system of the thiophene ring facilitates charge transport, making these compounds suitable for use as organic semiconductors. ontosight.airesearchgate.net

Thiophene-based conductive polymers combine the processability and mechanical flexibility of plastics with the electronic properties of semiconductors. rsc.orgresearchgate.net The most ubiquitous example is poly(3,4-ethylenedioxythiophene) , or PEDOT, which is valued for its high conductivity and stability. acs.org

Research in this field focuses on synthesizing new thiophene monomers with various functional groups to tune the properties of the resulting polymers. acs.org The introduction of functional groups, such as the phenyl and nitro groups in This compound , can significantly alter the electronic structure, solubility, and self-assembly properties of thiophene-based materials. vu.ltresearchgate.net For instance, introducing an aldehyde functionality onto a thiophene-based monomer allows for subsequent chemical reactions, such as cross-linking to form insoluble semiconducting films or grafting other molecules to the surface. acs.org Another advanced strategy involves precisely doping an insulating polymer, like polyethylene, with thiophene units. rsc.org During crystallization, these thiophene groups are expelled to the surface of the polymer crystal, and subsequent polymerization of these surface groups creates an ultra-thin conductive layer on the material. rsc.org

Thiophene-Based MaterialKey FeatureApplication
Poly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity and stabilityOrganic electronics, electrodes acs.org
Aldehyde-functionalized polythiophenesReactive group for post-functionalizationAdhesive conductive films, sensor surfaces acs.org
Thiophene-doped polyethyleneCreates a conductive surface on an insulating polymer2D conductive organic platelets rsc.org
Dithienothiophene (DTT) polymersExtended π-conjugation, high charge mobilityOrganic field-effect transistors (OFETs), solar cells rsc.org

Organic Photovoltaics

Thiophene-based materials are integral to the development of organic electronics, including applications in photovoltaic cells. scribd.com While specific research focusing exclusively on this compound in organic solar cells (OSCs) is not extensively documented, the influence of its structural components—the thiophene ring, the phenyl group, and the nitro group—is well-studied in analogous systems. The efficiency of OSCs is critically dependent on the electronic properties of the donor and acceptor materials, particularly their frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov

The introduction of electron-withdrawing groups is a key strategy for tuning these energy levels. The nitro group (-NO₂) is a potent electron-withdrawing substituent that significantly impacts the electronic structure of conjugated molecules. Research on related tris-thiophene derivatives has shown that the presence of nitro groups has important effects on the frontier orbitals and the resulting photovoltaic yield of an organic solar cell. uchile.cl In these systems, the nitro group helps to lower the LUMO energy level, which can improve charge separation and transfer at the donor-acceptor interface, a critical factor for enhancing power conversion efficiency. nih.govuchile.cl Studies on other phenylthiophene derivatives, such as 2,4-Dimethyl-5-phenylthiophene, have noted that their nitro-substituted analogues are relevant for increasing the power conversion efficiency in organic solar cells by optimizing light absorption properties. Therefore, the architecture of this compound makes it a compound of interest for theoretical and potential practical exploration in the field of organic photovoltaics.

Electrochromic Materials

Electrochromic materials can reversibly change their optical properties when a voltage is applied, making them suitable for applications like smart windows and displays. diva-portal.org Conducting polymers, particularly those based on polythiophene, are a major class of organic electrochromic materials. h2.pl Polythiophene films are known to switch between colored, oxidized (doped) states and different-colored, neutral (undoped) states. h2.pl

Direct studies on the electrochromic properties of polymers derived from this compound are limited. However, research on related structures provides insight into its potential. The color and switching properties of electrochromic polymers can be finely tuned by modifying the monomer structure. h2.pl For instance, phenylthiophene-containing polymers have been shown to exhibit multi-electrochromic behavior, transitioning through several distinct colors upon changes in applied potential. researchgate.net Furthermore, the incorporation of nitrophenyl groups into polymer backbones containing thiophene units has been explored for creating soluble, electrochemically active polymers that function as the anodically coloring layer in electrochromic devices. researchgate.net The strong electron-withdrawing nature of the nitro group in this compound would be expected to significantly influence the electronic bandgap and redox potentials of its corresponding polymer, thereby affecting its color states and switching characteristics.

Development of Selective Surfaces for Chemical Sensing

Thiophene-based materials are increasingly utilized in the development of chemical sensors due to their robust electronic properties and the potential for chemical functionalization. wiley-vch.de The modification of electrode surfaces with selective polymer layers can amplify electrochemical signals and enhance selectivity towards specific analytes. mdpi.com While this compound has not been singled out in extensive sensor studies, its structure is highly relevant to established sensing principles.

Research has shown that polymeric films derived from substituted phenyl-thiophenes can be used for the selective detection of various compounds. mdpi.com The recognition mechanism often relies on specific interactions between the functional groups on the polymer and the target analyte. Previous investigations have noted that nitro-substituted aromatic compounds can form charge-transfer or hydrogen-bonding complexes with amines, a principle that can be harnessed for sensing. mdpi.com A sensor based on a polymer from 3-(4-trifluoromethyl)-phenyl)-thiophene, which has a similarly electron-withdrawing substituent, demonstrated significant affinity for synthetic stimulants, highlighting the importance of the substituent for molecular recognition. mdpi.com The combination of a thiophene backbone for signal transduction and the nitro-phenyl moiety for selective binding suggests that this compound is a promising candidate for creating selective surfaces for the detection of specific chemical analytes.

Dye Chemistry and Chromophores

Azo dyes represent the largest class of synthetic colorants, widely used in the textile and printing industries. nih.gov Their synthesis typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich component. unb.ca

Thiophene-Based Azo Dyes

Thiophene-based azo dyes are of significant commercial interest because they can produce brilliant, bright shades that are often difficult to achieve with more traditional aniline-based dyes. sapub.org The key precursor for creating an azo dye from this compound is its corresponding amine, 3-amino-2-phenylthiophene. This amine can be synthesized via the chemical reduction of the nitro group. vu.lt Once the amine is formed, it can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium and then coupled with various aromatic compounds (couplers) to form a diverse range of azo dyes. nih.govunb.ca

Impact of Nitro Group on Dye Properties

The nitro group plays a crucial role in the properties of thiophene-based dyes. Its strong electron-withdrawing nature makes it a powerful auxochrome that can dramatically shift the absorption spectrum of the dye molecule to longer wavelengths (a bathochromic shift). This effect is particularly pronounced in the thiophene series. For example, diazotized 2-amino-3-nitrothiophenes can produce brilliant blue dyes even with simple aniline (B41778) couplers. sapub.org In contrast, benzene-based analogues containing only one or two nitro groups typically yield orange to red dyes with the same couplers. sapub.org This ability to create deep, vibrant colors like blues and violets makes nitro-substituted thiophenes, including derivatives of this compound, highly valuable building blocks in the field of dye chemistry.

Precursors in Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a versatile precursor for the synthesis of more complex heterocyclic molecules. The nitro group is readily transformed into other functional groups, most commonly an amino group, which then serves as a handle for further molecular construction.

Detailed research findings show that this compound can be efficiently reduced to 3-amino-2-phenylthiophene. vu.lt This transformation is a gateway to a variety of other compounds. In one documented pathway, the resulting 3-amino-2-phenylthiophene was converted to 3-azido-2-phenylthiophene using a standard Sandmeyer reaction procedure. This azide (B81097) intermediate then underwent a thermal cyclization reaction to yield the fused heterocyclic system, 4H-thieno[3,2-b]indole, a more complex molecule built from the initial thiophene core. vu.lt

The reduction of the nitro group can be accomplished under various conditions, as summarized in the table below. The choice of method often depends on the stability of other functional groups present in the molecule.

Interactive Data Table: Research Findings on Nitro Group Reduction

PrecursorReagentsProductReference
This compoundSodium dithionite (B78146), Sodium carbonate, in Methanol (B129727)/Water3-Amino-2-phenylthiophene vu.lt
Generic NitrothiopheneRaney nickel, Hydrazine hydrate, in MethanolAminothiophene nih.gov
2-Nitro-3-(4-chlorophenyl)thiophenePd/C, Hydrogen atmosphere, in 1,4-Dioxane2-Amino-3-(4-chlorophenyl)thiophene nih.gov
2-Nitro-3-(4-chlorophenyl)thiopheneIron, in Acidic conditions (Bechamp reduction)Desired amino compound was not obtained nih.gov

This versatility makes this compound a valuable starting material for constructing a range of functional molecules for applications in medicinal chemistry and materials science.

Table of Chemical Properties: this compound

PropertyValueReference
CAS Number 18150-94-2 sigmaaldrich.com
Molecular Formula C₁₀H₇NO₂S sigmaaldrich.com
Molecular Weight 205.24 g/mol sigmaaldrich.com
Physical Form Pale-yellow to Yellow-brown Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.com

Formation of Pharmaceuticals and Agrochemicals

While direct evidence of "this compound" as a marketed pharmaceutical or agrochemical is not prevalent in publicly accessible research, its structural motifs and reactivity patterns position it as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The thiophene ring is a key component in numerous pharmaceuticals and agrochemicals. nih.govijpbs.comrroij.comscribd.com The functional groups present on this compound, namely the nitro group and the phenyl substituent, offer versatile handles for chemical modification, making it a precursor for a range of derivatives.

The reduction of the nitro group to an amine is a common and critical transformation. For instance, catalytic hydrogenation of a substituted nitrothiophene can yield an aminothiophene, which serves as a foundational building block for dyes and pharmaceuticals. vulcanchem.com The resulting 2-phenyl-3-aminothiophene can then undergo further reactions to introduce diverse functionalities. This amino group can be crucial for interacting with biological targets, such as bacterial enzymes.

Research has shown that thiophene derivatives are investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govijpbs.com For example, some thiophene-based compounds have been shown to inhibit the activity of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. Additionally, certain thiophene derivatives exhibit insecticidal and herbicidal properties, highlighting their potential in the development of new agrochemicals. google.com

The synthesis of 2,5-disubstituted thiophene compounds, which can be structurally related to derivatives of this compound, has been explored for producing compounds like Canagliflozin, an anti-diabetic drug. google.com This underscores the importance of substituted thiophenes as key intermediates in medicinal chemistry. Although specific examples directly starting from this compound are not extensively documented in the provided search results, the reactivity of the compound aligns with established synthetic routes for biologically active molecules.

Functionalization for Diverse Synthetic Pathways

The chemical structure of this compound allows for a variety of functionalization reactions, making it a versatile synthon in organic chemistry. The reactivity is primarily centered around the nitro group and the thiophene ring itself.

Reactions involving the Nitro Group:

The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack. vulcanchem.comnumberanalytics.com

Reduction to an Amine: One of the most significant functionalizations is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as sodium dithionite or through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst). vulcanchem.comvu.lt The resulting 3-amino-2-phenylthiophene is a versatile intermediate. vu.lt

Conversion to Azide: The amino group can be further converted into an azide via a standard Sandmeyer reaction. This azido (B1232118) derivative can then undergo cyclization reactions. vu.lt

Reactions on the Thiophene Ring:

The thiophene ring in this compound can undergo several types of reactions, including substitution and cross-coupling.

Electrophilic Substitution: While the nitro group deactivates the ring, electrophilic substitution can still occur, typically directed to specific positions. For example, in a related compound, 2-methyl-5-nitro-3-phenylthiophene, bromination occurs at the 4-position. vulcanchem.com The electron-withdrawing nature of the nitro group generally directs incoming electrophiles. tutoring-blog.co.uk

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comst-andrews.ac.uk This allows for the displacement of a suitable leaving group on the ring by a nucleophile. Studies have been conducted on the kinetics of nucleophilic substitution reactions of nitro-thiophenes with amines like piperidine (B6355638) and aniline. lookchem.comrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing thiophenes. vu.ltbeilstein-journals.org For instance, an improved synthesis of this compound itself involves the Suzuki-Miyaura cross-coupling of 2-bromo-3-nitrothiophene (B183354) with phenylboronic acid. vu.lt This methodology can be extended to introduce other aryl or heteroaryl groups at various positions on the thiophene ring, provided a suitable halogen substituent is present. beilstein-journals.org For example, 5-arylated thiophenes can be synthesized from 2-aryl-5-bromothiophenes. beilstein-journals.org

Photochemical Substitution: Irradiation of certain iodinated nitrothiophenes in the presence of aromatic compounds can lead to photochemical substitution, yielding aryl-substituted nitrothiophenes. researchgate.net

The functionalization of this compound and its derivatives is a key area of research for creating novel compounds with tailored electronic and biological properties. The ability to selectively modify different parts of the molecule provides a pathway to a diverse range of complex chemical structures.

Q & A

Q. What are the established synthetic routes for 3-Nitro-2-phenylthiophene, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Begin with a systematic literature review using databases like SciFinder or Reaxys, combining keywords such as "this compound synthesis," "thiophene derivatives," and "nitration reaction optimization." Cross-reference protocols from crystallography studies of analogous compounds (e.g., nitro-thiophene-quinoxaline hybrids) to identify solvent systems, catalysts (e.g., HNO₃/H₂SO₄ for nitration), and temperature ranges. Optimize yields by varying stoichiometry (e.g., nitro group positioning) and monitoring via TLC or HPLC .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for nitro-aromatic compounds, emphasizing PPE (gloves, goggles) and fume hood use. Compare handling protocols with structurally similar nitro-thiophenes or nitrophenols, noting hazards like flammability and reactivity. For waste disposal, follow EPA guidelines for nitro-containing organics, ensuring neutralization before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitro group positioning. IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-S bonds (~650 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 221). Cross-validate data with NIST Chemistry WebBook entries for nitro-thiophenes to ensure accuracy .

Q. What are the key structural features of this compound, and how do they influence reactivity?

  • Methodological Answer : X-ray crystallography (if single crystals are obtainable) reveals planarity of the thiophene ring and nitro group orientation, affecting electron-withdrawing effects. Computational tools like DFT can model steric hindrance from the phenyl group at position 2, predicting regioselectivity in further functionalization (e.g., electrophilic substitution) .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points, solubility) of this compound be resolved?

  • Methodological Answer : Reproduce experiments using standardized protocols (e.g., USP methods for melting point determination). Compare data across authoritative sources (NIST, peer-reviewed journals) and validate purity via HPLC (>98%). Solubility discrepancies may arise from polymorphic forms; use XRD to identify crystalline phases .

Q. What computational methods are used to predict the electronic properties of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. Validate results against experimental UV-Vis spectra (e.g., λmax shifts in different solvents) and compare with studies on analogous thiophene derivatives .

Q. How does the nitro group at position 3 influence the compound’s participation in cross-coupling reactions?

  • Methodological Answer : Design Suzuki-Miyaura or Stille coupling experiments using palladium catalysts, tracking reactivity via GC-MS. Compare yields with non-nitrated 2-phenylthiophene controls. The nitro group’s electron-withdrawing nature may deactivate the thiophene ring, requiring optimized ligands (e.g., XPhos) or microwave-assisted heating .

Q. What strategies can address challenges in synthesizing this compound derivatives for optoelectronic applications?

  • Methodological Answer : Explore regioselective functionalization (e.g., bromination at position 5) using NBS in DMF. Characterize optoelectronic properties via cyclic voltammetry (redox potentials) and UV-Vis-NIR spectroscopy. Compare charge transport behavior with computational models (e.g., Marcus theory) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.